FTO-IN-1 TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

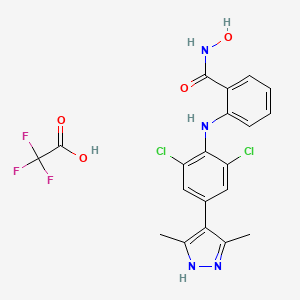

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-N-hydroxybenzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O2.C2HF3O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(25)24-26;3-2(4,5)1(6)7/h3-8,21,26H,1-2H3,(H,22,23)(H,24,25);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFDCFXIEHIDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2F3N4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of FTO-IN-1 TFA

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTO-IN-1 TFA is a potent inhibitor of the Fat Mass and Obesity-Associated (FTO) protein, an N6-methyladenosine (m6A) RNA demethylase. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical activity, cellular effects, and the experimental protocols used for its characterization. By inhibiting FTO, this compound modulates m6A RNA methylation, thereby influencing various cellular processes and exhibiting potential as a therapeutic agent, particularly in oncology. This document synthesizes available data to serve as a technical resource for researchers in the fields of epigenetics, cancer biology, and drug discovery.

Introduction to FTO and m6A RNA Methylation

The FTO protein is an Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenase that plays a crucial role in epitranscriptomics by demethylating N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] This reversible methylation process, regulated by "writer," "eraser," and "reader" proteins, influences mRNA splicing, nuclear export, stability, and translation, thereby affecting a wide array of biological processes.[1] Dysregulation of m6A methylation has been implicated in various diseases, including cancer, making the enzymes that regulate this process attractive targets for therapeutic intervention.[1]

This compound: A Potent FTO Inhibitor

This compound is a small molecule inhibitor of the FTO protein. It is the trifluoroacetate (B77799) salt form of FTO-IN-1, which generally offers enhanced water solubility and stability for research purposes.[2]

Biochemical Activity

Table 1: Biochemical Activity of this compound

| Parameter | Value | Reference |

| Target | Fat Mass and Obesity-Associated protein (FTO) | [3] |

| IC50 | < 1 µM | [3] |

| In Vitro Inhibition | 62% inhibition of FTO enzyme activity at 50 µM | [2] |

Cellular Mechanism of Action

The primary mechanism of action of this compound within the cell is the inhibition of FTO's m6A demethylase activity. This leads to an increase in the global levels of m6A in RNA, which in turn affects the expression of various genes and the activity of signaling pathways involved in cell growth, proliferation, and survival.

Impact on Cancer Cell Viability

This compound has been shown to inhibit the viability of several cancer cell lines, suggesting its potential as an anti-cancer agent.

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (at 50 µM) | Reference |

| SCLC-21H | Small Cell Lung Cancer | 2.1 µM | [2] |

| RH30 | Rhabdomyosarcoma | 5.3 µM | [2] |

| KP3 | Rhabdomyosarcoma | 5.6 µM | [2] |

Signaling Pathways Modulated by FTO Inhibition

While direct studies on the effects of this compound on specific signaling pathways are limited, the broader role of FTO in cellular signaling provides a framework for understanding the potential downstream effects of its inhibition.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for development and is often dysregulated in cancer. Studies have shown that loss of FTO can antagonize the canonical Wnt signaling pathway.[4] FTO depletion has been found to attenuate canonical Wnt/β-Catenin signaling.[5]

Caption: Putative influence of this compound on the Wnt signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Studies have indicated that FTO can enhance PI3K/Akt signaling in certain cancers.[6][7] Therefore, inhibition of FTO by this compound may lead to the downregulation of this pro-survival pathway.

Caption: Postulated effect of this compound on the PI3K/Akt signaling cascade.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize FTO inhibitors like this compound.

In Vitro FTO Inhibition Assay (Fluorescence-based)

This high-throughput assay measures the demethylase activity of FTO using a fluorescently labeled m6A-containing RNA substrate.

-

Principle: A non-fluorescent, m6A-containing RNA substrate is incubated with recombinant FTO. Upon demethylation by FTO, the substrate becomes susceptible to cleavage by an RNase, leading to the release of a fluorophore from a quencher and a subsequent increase in fluorescence.

-

Reagents:

-

Recombinant human FTO protein

-

Fluorescently labeled m6A RNA substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

-

RNase A

-

This compound (or other test compounds) dissolved in DMSO

-

-

Procedure:

-

Add this compound at various concentrations to the wells of a microplate.

-

Add recombinant FTO protein and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the m6A RNA substrate.

-

After a defined incubation period, add RNase A to cleave the demethylated substrate.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

FTO-IN-1 TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m⁶A) RNA demethylase, has emerged as a significant therapeutic target in various diseases, particularly cancer. Overexpression of FTO is linked to the progression of several malignancies, making its inhibition a promising strategy for anti-cancer drug development. FTO-IN-1 TFA is a potent inhibitor of the FTO enzyme. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activities, proposed mechanisms of action, and detailed experimental protocols for its evaluation.

Introduction to FTO and Its Role in Disease

The FTO protein is an α-ketoglutarate-dependent dioxygenase that plays a crucial role in the regulation of gene expression by reversing m⁶A methylation on RNA. This post-transcriptional modification influences mRNA splicing, stability, translation, and transport. Dysregulation of FTO activity has been implicated in a range of pathologies, including metabolic disorders and various forms of cancer, such as acute myeloid leukemia, breast cancer, and glioblastoma.[1] By removing the methyl group from m⁶A, FTO can alter the expression of key oncogenes and tumor suppressor genes, thereby promoting cancer cell proliferation, survival, and resistance to therapy.[2][3]

This compound: A Potent FTO Inhibitor

This compound is a small molecule inhibitor of the FTO enzyme, derived from patent WO2018157843A1.[4] The trifluoroacetic acid (TFA) salt form of FTO-IN-1 is noted for its enhanced water solubility and stability compared to the free base.[5]

Biochemical and Cellular Activity

This compound demonstrates potent inhibition of FTO's enzymatic activity and exhibits cytotoxic effects against various cancer cell lines. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of FTO by this compound

| Compound | Target | IC50 | Assay Conditions |

| This compound | FTO | < 1 µM | Not publicly available |

| This compound | FTO | 62% inhibition at 50 µM | Not publicly available |

Table 2: Cellular Viability Inhibition by this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

| SCLC-21H | Small Cell Lung Cancer | 2.1 µM |

| RH30 | Rhabdomyosarcoma | 5.3 µM |

| KP3 | Not specified | 5.6 µM |

Data sourced from MedchemExpress product information sheets, citing patent WO2018157843A1.[4]

Potential Signaling Pathways Modulated by FTO Inhibition

While direct experimental evidence for this compound's impact on specific signaling pathways is not yet published, the known roles of FTO suggest that its inhibition is likely to affect key cancer-related pathways.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival. FTO has been shown to promote the stability of key components within this pathway, and its inhibition can lead to the downregulation of PI3K/AKT signaling.[2] This suggests that this compound may exert its anti-cancer effects in part by modulating this pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in development and is often dysregulated in cancer. FTO has been shown to regulate the stability of key components of the Wnt pathway, and its inhibition can lead to decreased Wnt signaling.[5] Therefore, this compound may also impact this critical oncogenic pathway.

Experimental Protocols

While the specific protocols used for this compound in the source patent are not publicly available, the following are generalized, widely accepted methods for evaluating FTO inhibitors.

In Vitro FTO Demethylase Activity Assay (Fluorescence-based)

This assay measures the demethylase activity of FTO on a fluorophore-quenched m⁶A-containing RNA substrate.

Materials:

-

Recombinant human FTO protein

-

Fluorophore-quenched m⁶A-containing RNA oligonucleotide substrate

-

Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA, 0.01% Triton X-100.

-

This compound (dissolved in DMSO)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 20 µL of FTO enzyme solution (e.g., 10 nM final concentration) in assay buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the RNA substrate solution (e.g., 100 nM final concentration) in assay buffer.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Cell Viability Assay (MTS Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., SCLC-21H, RH30)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well clear plates

-

Absorbance plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing the diluted inhibitor or DMSO (vehicle control) to the respective wells.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate the percent cell viability relative to the DMSO control and determine the IC50 value.

Conclusion

This compound is a potent inhibitor of the FTO enzyme with demonstrated anti-proliferative activity in various cancer cell lines. While further research is needed to elucidate its precise mechanism of action and its effects on specific signaling pathways, the available data suggest that this compound holds promise as a valuable research tool and a potential starting point for the development of novel anti-cancer therapeutics. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of this and other FTO inhibitors.

References

- 1. Demethylase FTO enhances the PI3K/Akt signaling to promote gastric cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Loss of FTO Antagonises Wnt Signaling and Leads to Developmental Defects Associated with Ciliopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

The Role of FTO-IN-1 TFA in m6A Demethylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA), playing a critical role in the regulation of gene expression. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, an enzyme that removes this methyl group, thereby influencing mRNA stability, splicing, and translation. Dysregulation of FTO activity has been implicated in a range of human diseases, including obesity and cancer, making it a compelling target for therapeutic intervention. FTO-IN-1 TFA is a potent and specific inhibitor of FTO, serving as a crucial tool for studying the biological functions of FTO and as a potential lead compound for drug development. This technical guide provides an in-depth overview of the role of this compound in m6A demethylation, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of the FTO signaling pathway.

Introduction to FTO and m6A Demethylation

The m6A modification is a dynamic and reversible process, regulated by a complex interplay of "writer" (methyltransferases), "eraser" (demethylases), and "reader" (m6A-binding) proteins. FTO, an α-ketoglutarate (α-KG) and Fe(II)-dependent dioxygenase, functions as a key m6A "eraser".[1][2] It catalyzes the oxidative demethylation of m6A in mRNA and other nuclear RNAs.[1] This process is crucial for the fine-tuning of gene expression, and its disruption is associated with various pathologies. FTO has been shown to be upregulated in several cancers, where it promotes tumorigenesis by demethylating specific oncogenic transcripts.[3]

This compound: A Specific Inhibitor of FTO

This compound is a small molecule inhibitor designed to specifically target the catalytic activity of the FTO protein.[3] By blocking FTO's demethylase function, this compound leads to an increase in the overall levels of m6A in cellular RNA. This alteration in the m6A landscape can, in turn, affect the expression of numerous genes, leading to various cellular outcomes, including the inhibition of cancer cell proliferation.

Quantitative Data

The inhibitory potency of this compound has been characterized through various in vitro and cell-based assays. The following table summarizes key quantitative data for this compound and other relevant FTO inhibitors for comparative purposes.

| Compound | Target | IC50 | Assay Type | Cell Line(s) | Reference |

| This compound | FTO | < 1 µM | In vitro enzyme assay | - | [3] |

| This compound | Cell Viability | 2.1 µM | Cell-based | SCLC-21H | [3] |

| This compound | Cell Viability | 5.3 µM | Cell-based | RH30 | [3] |

| This compound | Cell Viability | 5.6 µM | Cell-based | KP3 | [3] |

| IOX3 | FTO | 2.76 ± 0.9 µM | In vitro enzyme assay | - | [4] |

| Rhein | FTO | - | Competitive Inhibitor | - | [5] |

| Meclofenamic acid | FTO | - | Competitive Inhibitor | - | [6] |

Signaling Pathways and Experimental Workflows

FTO Signaling Pathway and Inhibition by this compound

FTO-mediated m6A demethylation is integrated into complex cellular signaling networks. For instance, FTO can regulate the TGF-β signaling pathway by demethylating the long non-coding RNA MEG3.[7] In the hypothalamus, FTO is involved in the PLCβ3/Ca²⁺/CAMK signaling pathway.[8] this compound acts by directly binding to the FTO enzyme and inhibiting its catalytic activity, leading to the accumulation of m6A on target mRNAs and subsequent downstream effects.

Experimental Workflow for Evaluating FTO Inhibitors

The evaluation of potential FTO inhibitors like this compound typically follows a multi-step workflow, starting from in vitro enzymatic assays to cell-based assays and finally in vivo studies.

Experimental Protocols

In Vitro FTO Inhibition Assay (Fluorescence-Based)

This protocol is adapted from a high-throughput fluorescence-based assay for screening FTO inhibitors.[9][10]

Materials:

-

Recombinant human FTO protein

-

Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water.

-

Fluorescently labeled m6A-containing RNA oligonucleotide substrate

-

This compound or other test compounds dissolved in DMSO

-

384-well microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the FTO inhibitor solution to the wells.

-

Add the FTO enzyme to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the m6A RNA substrate.

-

Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent label.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cellular m6A Quantification by LC-MS/MS

This protocol provides a method for the accurate quantification of global m6A levels in cellular RNA.[11][12][13]

Materials:

-

Cultured cells treated with this compound or vehicle control

-

RNA extraction kit

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system

-

m6A and adenosine (B11128) standards

Procedure:

-

RNA Isolation: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.

-

mRNA Purification (Optional but Recommended): Purify mRNA from total RNA using oligo(dT)-magnetic beads to reduce rRNA contamination.

-

RNA Digestion:

-

Digest 1-2 µg of RNA with nuclease P1 at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleotides to nucleosides.

-

-

Sample Preparation for LC-MS/MS:

-

Centrifuge the digested sample to pellet any undigested material.

-

Transfer the supernatant containing the nucleosides to a new tube.

-

Filter the sample through a 0.22 µm filter.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the nucleosides using a C18 reverse-phase column.

-

Detect and quantify m6A and adenosine using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of m6A and adenosine.

-

Calculate the amount of m6A and adenosine in the samples based on the standard curve.

-

Express the m6A level as a ratio of m6A to adenosine (m6A/A) to normalize for the total amount of RNA.

-

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of FTO-mediated m6A demethylation in health and disease. Its potent and specific inhibitory activity allows for the precise manipulation of cellular m6A levels, providing insights into the downstream consequences of FTO inhibition. The experimental protocols and workflows detailed in this guide offer a framework for researchers to further investigate the therapeutic potential of targeting FTO. As our understanding of the epitranscriptome expands, the development of selective FTO inhibitors like this compound will be instrumental in translating this knowledge into novel therapeutic strategies for a variety of diseases.

References

- 1. FTO gene - Wikipedia [en.wikipedia.org]

- 2. The Obesity-Associated FTO Gene Encodes a 2-Oxoglutarate–Dependent Nucleic Acid Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 12. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

FTO-IN-1 TFA and Glioblastoma Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Recent research has highlighted the significant role of epigenetic modifications in driving GBM progression, with a particular focus on the N6-methyladenosine (m6A) RNA modification pathway. The fat mass and obesity-associated protein (FTO), an m6A demethylase, has emerged as a key regulator in this process and a potential therapeutic target. This technical guide provides a comprehensive overview of the FTO inhibitor, FTO-IN-1 TFA, and its relevance to glioblastoma cell lines. While specific data on this compound in glioblastoma is limited in publicly available literature, this document synthesizes the broader knowledge of FTO's role in GBM and the effects of other FTO inhibitors to provide a foundational understanding for researchers.

Introduction: The Role of FTO in Glioblastoma

The FTO protein is an α-ketoglutarate-dependent dioxygenase that functions as an RNA demethylase, removing methyl groups from N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] This post-transcriptional modification plays a crucial role in various aspects of RNA metabolism, including splicing, stability, nuclear export, and translation.[1]

In the context of glioblastoma, studies have shown that FTO expression is often dysregulated. Lower FTO expression has been associated with higher-grade gliomas and a poorer prognosis for patients.[2] FTO has been implicated in the regulation of key oncogenic pathways. For instance, FTO can regulate the expression of the MYC oncogene, a critical driver of cell proliferation and tumorigenesis in glioma.[3] Inhibition of FTO has been shown to suppress the growth of glioblastoma stem cells (GSCs), which are a key contributor to tumor recurrence and therapy resistance.[4]

This compound: A Potent FTO Inhibitor

This compound is the trifluoroacetic acid salt of FTO-IN-1, a potent inhibitor of the FTO enzyme with a reported IC50 of less than 1 µM. While the biological activity of the salt form is expected to be comparable to the free form, the TFA salt typically offers improved water solubility and stability.

Quantitative Data

Currently, there is a lack of publicly available data on the specific effects of this compound on glioblastoma cell lines. However, data for the free form, FTO-IN-1, on other cancer cell lines can provide an initial indication of its potential efficacy.

| Cell Line | Cancer Type | IC50 (µM) |

| SCLC-21H | Small Cell Lung Cancer | 2.1 |

| RH30 | Rhabdomyosarcoma | 5.3 |

| KP3 | Pancreatic Cancer | 5.6 |

Table 1: In Vitro Activity of FTO-IN-1 (Free Form) on Various Cancer Cell Lines.

Researchers are encouraged to perform their own dose-response studies on relevant glioblastoma cell lines such as U87-MG, A172, and T98G to determine the specific IC50 values for this compound.

Experimental Protocols

The following are generalized protocols for key experiments to assess the effect of this compound on glioblastoma cell lines. These should be optimized for specific cell lines and experimental conditions.

Cell Culture

Glioblastoma cell lines such as U87-MG, A172, and T98G should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Glioblastoma cell lines

-

Complete culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

-

Replace the medium with the this compound dilutions and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a plate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Glioblastoma cell lines

-

This compound

-

6-well plates

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

Western Blotting

This technique is used to detect and quantify specific proteins, which can elucidate the effect of this compound on signaling pathways.

Materials:

-

Glioblastoma cell lysates (treated and untreated)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., for FTO, MYC, p-Akt, Akt, p-PI3K, PI3K, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Lyse treated and untreated cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for FTO inhibitors is the prevention of m6A demethylation. This leads to an accumulation of m6A marks on target mRNAs, which can alter their stability and translation, ultimately affecting downstream signaling pathways.

FTO-Mediated Regulation of Oncogenic Pathways

In glioblastoma, FTO has been shown to regulate the expression of key oncogenes. For example, FTO inhibition can lead to increased m6A methylation and subsequent downregulation of MYC mRNA, a potent driver of cell proliferation.[3] Furthermore, FTO has been implicated in the regulation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, survival, and metabolism that is frequently hyperactivated in glioblastoma.[1][5] Inhibition of FTO may lead to the destabilization of mRNAs encoding key components of this pathway, such as Epiregulin (EREG), thereby suppressing PI3K/Akt signaling.[1][5]

Caption: Hypothesized mechanism of this compound in glioblastoma cells.

Experimental Workflow for Mechanistic Studies

To elucidate the specific mechanism of this compound in glioblastoma, a structured experimental workflow is recommended.

Caption: A logical workflow for investigating this compound's effects.

Conclusion and Future Directions

This compound represents a promising tool for investigating the therapeutic potential of FTO inhibition in glioblastoma. While direct evidence of its efficacy in glioblastoma cell lines is not yet widely available, the established role of FTO in GBM pathogenesis provides a strong rationale for its investigation. Future research should focus on determining the IC50 values of this compound across a panel of glioblastoma cell lines, elucidating its precise impact on key signaling pathways such as MYC and PI3K/Akt, and ultimately evaluating its in vivo efficacy in preclinical models of glioblastoma. Such studies will be crucial in advancing our understanding of FTO's role in this devastating disease and in developing novel therapeutic strategies for glioblastoma patients.

References

- 1. The m6A demethylase FTO suppresses glioma proliferation by regulating the EREG/PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SPI1-induced downregulation of FTO promotes GBM progression by regulating pri-miR-10a processing in an m6A-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FTO Inhibition Enhances the Antitumor Effect of Temozolomide by Targeting MYC-miR-155/23a Cluster-MXI1 Feedback Circuit in Glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The m6A RNA demethylase FTO promotes radioresistance and stemness maintenance of glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The m6A demethylase FTO suppresses glioma proliferation by regulating the EREG/PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

FTO-IN-1 TFA Target Validation: A Technical Guide

This technical guide offers a comprehensive overview of the target validation process for FTO-IN-1 TFA, a potent inhibitor of the Fat Mass and Obesity-Associated Protein (FTO). The content is tailored for researchers, scientists, and drug development professionals engaged in epigenetics and therapeutic innovation. This compound is the trifluoroacetic acid salt form of FTO-IN-1, which typically offers enhanced water solubility and stability for research purposes.[1][2]

Introduction: FTO as a Therapeutic Target

The Fat Mass and Obesity-Associated Protein (FTO) is a pioneering discovery in the field of RNA epigenetics, identified as the first N6-methyladenosine (m6A) RNA demethylase.[3] FTO is an Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenase that reverses the m6A modification on RNA, a critical regulatory mark in gene expression.[4][5] This demethylation activity influences mRNA splicing, stability, and translation, thereby controlling a multitude of cellular processes.[6][7] Dysregulation of FTO has been linked to a variety of human diseases, including obesity, metabolic disorders, and numerous cancers, making it a high-priority target for therapeutic intervention.[4][6][8] FTO-IN-1 serves as a crucial chemical probe to investigate the biological consequences of FTO inhibition and validate its therapeutic potential.[1]

Quantitative Data Presentation

Effective target validation relies on robust quantitative data to establish potency and cellular activity. The following table summarizes key inhibitory values for FTO-IN-1.

| Parameter | Value | Assay Type / Cell Line | Notes |

| Biochemical IC50 | <1 µM | In vitro FTO enzymatic assay | Measures direct inhibition of FTO's demethylase activity.[1][9] |

| Cellular IC50 | 2.1 µM | SCLC-21H cells | Demonstrates cell permeability and inhibition of viability.[1][9] |

| Cellular IC50 | 5.3 µM | RH30 cells | Demonstrates cell permeability and inhibition of viability.[1][9] |

| Cellular IC50 | 5.6 µM | KP3 cells | Demonstrates cell permeability and inhibition of viability.[1][9] |

Key Experimental Protocols for Target Validation

Reproducible and detailed methodologies are fundamental to the validation process. Below are protocols for essential experiments used to confirm FTO as the target of FTO-IN-1.

3.1. In Vitro FTO Enzymatic Inhibition Assay

-

Principle: This assay quantifies the ability of FTO-IN-1 to inhibit the demethylase activity of recombinant FTO on a methylated RNA substrate. Various methods, including fluorescence, chemiluminescence, and LC-MS, can be used for detection.[10][11][12][13]

-

Detailed Methodology (Chemiluminescence-based):

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.0) containing required co-factors: (NH4)2Fe(SO4)2, α-ketoglutarate (2OG), and L-ascorbic acid.[10][14] Prepare serial dilutions of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add 1 µL of the this compound dilution or DMSO vehicle control.

-

Enzyme Addition: Add 25 µL of recombinant human FTO protein diluted in assay buffer to each well. Incubate for 15-30 minutes at room temperature to allow for compound binding.[10]

-

Reaction Initiation: Add 25 µL of an N6-methyladenosine (m6A)-containing RNA substrate to each well to start the reaction.[15]

-

Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.[10]

-

Detection: Add detection reagents according to the manufacturer's protocol (e.g., BPS Bioscience FTO Chemiluminescent Assay Kit) and measure the signal using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

-

3.2. Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA is a powerful method to verify direct target engagement in a cellular environment. Ligand binding stabilizes the target protein (FTO), increasing its resistance to thermal denaturation.[16][17][18]

-

Detailed Methodology:

-

Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with various concentrations of this compound or a vehicle control for a specified time (e.g., 1-2 hours).

-

Heating Step: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a water bath).

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.

-

Protein Quantification & Western Blot: Carefully collect the supernatant (soluble fraction). Normalize the protein concentration of all samples. Analyze the amount of soluble FTO remaining at each temperature using Western blotting with an anti-FTO antibody.[17]

-

Data Analysis: Quantify the band intensities. Plot the percentage of soluble FTO against the temperature to generate melting curves. A rightward shift in the curve for inhibitor-treated samples indicates target stabilization and engagement.

-

Visualizing Pathways and Workflows

Diagrams are essential for illustrating the complex biological context and the logical flow of experiments.

Caption: The m6A RNA modification pathway and the inhibitory action of this compound.

Caption: Logical workflow for the comprehensive target validation of an FTO inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FTO mediates LINE1 m6A demethylation and chromatin regulation in mESCs and mouse development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Critical roles of FTO-mediated mRNA m6A demethylation in regulating adipogenesis and lipid metabolism: Implications in lipid metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. FTO m6A Demethylase in Obesity and Cancer: Implications and Underlying Molecular Mechanisms [mdpi.com]

- 7. Sequence-specific m6A demethylation in RNA by FTO fused to RCas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fat mass and obesity-associated (FTO) gene is essential for insulin secretion and β-cell function: In vitro studies using INS-1 cells and human pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. benchchem.com [benchchem.com]

- 11. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Posttranslational Modifications on the Structure and Activity of FTO Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic analysis of FTO (Fat mass and obesity related) reveals that it is unlikely to function as a sensor for 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. scispace.com [scispace.com]

FTO-IN-1 TFA: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTO-IN-1 TFA is a potent inhibitor of the fat mass and obesity-associated (FTO) protein, an N6-methyladenosine (m⁶A) RNA demethylase. As the TFA (trifluoroacetic acid) salt form of FTO-IN-1, it offers enhanced water solubility and stability, making it a valuable tool for in vitro research.[1] This document provides a comprehensive overview of the biological activity of this compound, including its inhibitory effects on FTO, its impact on cancer cell viability, and its role in modulating key signaling pathways. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts in the field of epitranscriptomics.

Introduction to FTO and its Inhibition

The FTO protein is an α-ketoglutarate-dependent dioxygenase that plays a crucial role in post-transcriptional gene regulation by demethylating m⁶A residues on mRNA.[2] Dysregulation of FTO activity has been implicated in a variety of human diseases, including obesity, metabolic disorders, and various cancers.[1] Consequently, the development of small molecule inhibitors targeting FTO has become a significant area of interest for therapeutic intervention. This compound has emerged as a key chemical probe for studying the biological functions of FTO and for exploring its therapeutic potential.

Quantitative Biological Activity

This compound demonstrates potent and selective inhibition of the FTO enzyme and exhibits cytotoxic effects against various cancer cell lines. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition

| Compound | Target | IC₅₀ | Assay Conditions |

| This compound | FTO | < 1 µM | Not specified |

| This compound | FTO | 62% inhibition at 50 µM | In vitro enzyme activity assay |

Data sourced from MedchemExpress.[2][3]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ |

| SCLC-21H | Small Cell Lung Cancer | 2.1 µM |

| RH30 | Rhabdomyosarcoma | 5.3 µM |

| KP3 | Not specified | 5.6 µM |

Data sourced from MedchemExpress.[2][3]

Signaling Pathways Modulated by FTO Inhibition

Inhibition of FTO by compounds like this compound can impact downstream signaling pathways that are critical for cell growth, proliferation, and survival. The primary mechanism involves the alteration of m⁶A levels on target mRNAs, leading to changes in their stability and translation. Two key pathways identified to be modulated by FTO activity are the PI3K/AKT and KRAS signaling cascades.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell survival and proliferation. Studies have shown that FTO can influence the activity of this pathway. Inhibition of FTO is expected to modulate the phosphorylation status of key proteins in this cascade.

KRAS Signaling Pathway

The KRAS signaling pathway is another critical cascade involved in cell proliferation and is frequently mutated in cancer. FTO has been shown to regulate the expression of components within this pathway, suggesting that FTO inhibitors could have therapeutic potential in KRAS-driven cancers.

Experimental Protocols

The following are generalized protocols for assays commonly used to assess the biological activity of FTO inhibitors like this compound.

In Vitro FTO Enzyme Inhibition Assay (Fluorescence-Based)

This assay measures the direct inhibition of FTO's demethylase activity.

Materials:

-

Recombinant human FTO protein

-

Fluorescently labeled m⁶A-containing RNA oligonucleotide substrate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

-

This compound (dissolved in DMSO)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the this compound dilutions or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 24 µL of FTO enzyme solution (e.g., 10 nM final concentration) to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 25 µL of the m⁶A RNA substrate solution (e.g., 100 nM final concentration).

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the percent inhibition for each concentration relative to the DMSO control and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., SCLC-21H, RH30)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with serial dilutions of this compound for 72 hours. Include a vehicle-only control (DMSO).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of PI3K/AKT Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of key proteins in the PI3K/AKT pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Studies

While no in vivo studies have been published specifically for this compound, research on other FTO inhibitors in animal models provides a strong rationale for its potential in vivo efficacy. For instance, other FTO inhibitors have been shown to suppress tumor growth in xenograft models of various cancers, including glioblastoma and breast cancer.[4][5][6] A typical xenograft study design is outlined below.

Representative Xenograft Model Protocol:

-

Subcutaneously inject cancer cells into the flank of immunodeficient mice.

-

Once tumors are established, randomize mice into treatment and control groups.

-

Administer this compound (or vehicle control) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the study, excise tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

Conclusion

This compound is a valuable pharmacological tool for investigating the biological roles of the FTO m⁶A demethylase. Its potent inhibitory activity against FTO and its demonstrated anti-proliferative effects in cancer cells highlight its potential as a lead compound for the development of novel therapeutics. The experimental protocols and pathway information provided in this guide serve as a foundation for researchers to further explore the mechanism of action of this compound and to evaluate its therapeutic utility in various disease models. Further studies, particularly in vivo investigations, are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Discovery of Novel RNA Demethylase FTO Inhibitors Featuring an Acylhydrazone Scaffold with Potent Antileukemia Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Combination of FTO and BTK inhibitors synergistically suppresses the malignancy of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

FTO-IN-1 TFA: A Technical Guide to Its Role in Oncogene Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Fat Mass and Obesity-associated protein (FTO) has emerged as a critical regulator in various cancers, primarily through its role as an N6-methyladenosine (m⁶A) RNA demethylase.[1][2][3] As the first identified m⁶A eraser, FTO post-transcriptionally modulates the expression of numerous genes, including key oncogenes and tumor suppressors, making it a compelling target for anti-cancer therapy.[1][4] FTO-IN-1 TFA is a potent inhibitor of the FTO enzyme.[5] This technical guide provides an in-depth overview of this compound, its mechanism of action in regulating oncogenes, comprehensive data on its activity, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

Introduction to FTO in Oncology

FTO is an Fe(II) and 2-oxoglutarate (2OG)-dependent oxygenase that catalyzes the demethylation of N-methyl groups in nucleic acids, with a primary function in removing m⁶A modifications from RNA.[1] The m⁶A modification is the most prevalent internal modification in mammalian mRNA and plays a crucial role in RNA splicing, export, stability, and translation.[3][6]

In various malignancies, including acute myeloid leukemia (AML) and glioblastoma, FTO is often highly expressed.[1][4][7] This overexpression leads to the demethylation of m⁶A on the transcripts of key oncogenes, such as MYC, and tumor suppressors, like ASB2 and RARA.[1][4][8] By removing the m⁶A mark, FTO can alter the stability and translation of these transcripts, ultimately promoting cancer cell proliferation, survival, and resistance to therapy.[6][9] Consequently, the pharmacological inhibition of FTO's demethylase activity presents a promising therapeutic strategy for treating these cancers.[2][10]

This compound: An Overview

This compound is the trifluoroacetic acid salt form of FTO-IN-1, a potent inhibitor of the FTO enzyme with an IC₅₀ of less than 1 μM.[5][11] While the free base (FTO-IN-1) and the salt form (this compound) exhibit comparable biological activity at equivalent molar concentrations, the TFA salt form typically offers enhanced water solubility and stability, making it more suitable for experimental use.[11][12] this compound is extracted from patent WO2018157843A1, where it is identified as compound 32.[5][11]

Mechanism of Action: Oncogene Regulation

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of FTO. This inhibition leads to a cascade of events that collectively suppress oncogenic pathways.

-

Inhibition of FTO Demethylase Activity : this compound binds to the FTO enzyme, blocking its ability to remove m⁶A modifications from RNA transcripts.[5]

-

Increased Global m⁶A Levels : The inhibition of FTO results in a global increase in the abundance of m⁶A modifications on mRNA.[8]

-

Modulation of Oncogene and Tumor Suppressor Expression :

-

Oncogenes (e.g., MYC, CEBPA) : FTO positively regulates the expression of oncogenes like MYC and CEBPA.[1][8] Inhibition of FTO by compounds like this compound leads to increased m⁶A levels on these transcripts. This modification can lead to mRNA degradation, thereby reducing the expression of the oncogenic proteins.[8][9][13]

-

Tumor Suppressors (e.g., ASB2, RARA) : Conversely, FTO negatively regulates tumor suppressor genes such as ASB2 and RARA.[1][4] FTO inhibition increases the stability and translation of these transcripts, restoring their tumor-suppressive functions.[4][8]

-

-

Impact on Signaling Pathways : The regulation of these key genes affects downstream signaling. FTO has been linked to the PI3K/Akt/mTOR and Wnt signaling pathways.[14][15][16] By modulating the expression of central players in these pathways, FTO inhibitors can suppress cancer cell growth, proliferation, and survival.

Quantitative Data

The efficacy of FTO-IN-1 and its TFA salt has been quantified through various in vitro assays.

Table 1: In Vitro FTO Enzyme Inhibition

| Compound | Assay Condition | IC₅₀ | Source |

|---|---|---|---|

| FTO-IN-1 / this compound | Enzymatic Assay | <1 μM | [5][11] |

| FTO-IN-1 | 50 μM concentration | 62% inhibition |[11] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ | Source |

|---|---|---|---|---|

| FTO-IN-1 | SCLC-21H | Small-cell Lung Cancer | 2.1 μM | [5][11] |

| FTO-IN-1 | RH30 | Rhabdomyosarcoma | 5.3 μM | [5][11] |

| FTO-IN-1 | KP3 | Pancreatic Cancer | 5.6 μM |[5][11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize FTO inhibitors.

In Vitro FTO Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO on a fluorescently labeled m⁶A-containing RNA substrate.

Materials:

-

Assay Buffer: 50 mM HEPES (pH 7.0), 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM α-ketoglutarate, 2 mM L-ascorbic acid in RNase-free water.[17]

-

Recombinant human FTO enzyme.

-

Fluorescently labeled m⁶A-containing RNA oligonucleotide substrate.

-

This compound or other test compounds, serially diluted in DMSO.

-

96-well assay plate.

-

Fluorescence plate reader.

Procedure:

-

Preparation : Warm the assay buffer to room temperature before use. Prepare fresh cofactor solutions (Fe(II) and α-ketoglutarate).

-

Compound Addition : Add 1 µL of serially diluted test compound to the wells of the 96-well plate. For control wells, add 1 µL of DMSO (vehicle control) or buffer (no enzyme control).

-

Reaction Initiation : Prepare a reaction mixture containing assay buffer, recombinant FTO (e.g., final concentration 0.25 µM), and the m⁶A RNA substrate (e.g., final concentration 7.5 µM).[18] Add this mixture to each well to initiate the reaction. The final DMSO concentration should not exceed 1%.[17][18]

-

Incubation : Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.[17][18]

-

Data Acquisition : Read the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the fluorophore used.[17]

-

Data Analysis :

-

Subtract the background fluorescence (from "no enzyme" wells) from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[17]

-

Cellular m⁶A Quantification (m⁶A ELISA)

This protocol quantifies changes in total m⁶A levels in mRNA isolated from cells treated with an FTO inhibitor.

Materials:

-

Cancer cell line of interest.

-

This compound or vehicle control (DMSO).

-

RNA extraction kit.

-

Oligo(dT) magnetic beads for mRNA purification.

-

Commercially available m⁶A ELISA kit.

-

Spectrophotometer (plate reader).

Procedure:

-

Cell Treatment : Culture cells to the desired confluency and treat them with various concentrations of this compound or a vehicle control for a specified duration (e.g., 48 hours).

-

RNA Isolation : Harvest the cells and isolate total RNA using a standard RNA extraction method (e.g., TRIzol or a column-based kit).

-

mRNA Purification : Purify mRNA from the total RNA using oligo(dT) magnetic beads to eliminate ribosomal and transfer RNA.

-

m⁶A ELISA :

-

Quantify the purified mRNA and dilute it to the concentration recommended by the ELISA kit manufacturer (e.g., ~25 ng/µL).[17]

-

Follow the manufacturer's instructions for the m⁶A ELISA kit. This typically involves:

-

Binding the mRNA to the assay wells.

-

Incubating with a specific anti-m⁶A capture antibody.

-

Incubating with a detection antibody.

-

Adding a substrate to generate a colorimetric signal.

-

-

-

Data Acquisition : Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis : Calculate the relative m⁶A levels in treated samples compared to the vehicle control. An increase in absorbance corresponds to a higher level of m⁶A, indicating FTO inhibition.

Western Blotting for Oncogene Expression

This method is used to detect changes in the protein levels of specific oncogenes (e.g., MYC) following treatment with this compound.

Materials:

-

Cells treated as described in section 6.2.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Primary antibodies (e.g., anti-MYC, anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Protein Extraction : Lyse the treated cells with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by size.

-

Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation :

-

Incubate the membrane with the primary antibody (e.g., anti-MYC), diluted in blocking buffer, overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Wash the membrane again, then apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Analysis : Quantify the band intensities and normalize the expression of the target protein (MYC) to a loading control (e.g., GAPDH or β-actin) to determine the relative change in protein expression.

Conclusion

This compound is a valuable chemical tool for investigating the role of the FTO enzyme in cancer biology. Its mechanism of action, centered on the inhibition of m⁶A demethylation, leads to the suppression of key oncogenes like MYC and the upregulation of tumor suppressors. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in preclinical studies. The continued exploration of FTO inhibitors holds significant promise for the development of novel epigenetic therapies targeting a range of malignancies.

References

- 1. Critical Enzymatic Functions of FTO in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are FTO inhibitors and how do they work? [synapse.patsnap.com]

- 3. The multifaceted functions of the Fat mass and Obesity-associated protein (FTO) in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cityofhope.org [cityofhope.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medindia.net [medindia.net]

- 7. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. FTO in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

FTO-IN-1 TFA: A Technical Guide to its Role in RNA Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in most eukaryotes and plays a critical role in regulating mRNA stability, splicing, and translation. The reversible nature of this modification, governed by methyltransferases ("writers") and demethylases ("erasers"), adds a dynamic layer to the regulation of gene expression. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, making it a key player in the field of epitranscriptomics. Dysregulation of FTO activity has been implicated in various diseases, including cancer, obesity, and neurological disorders.

FTO-IN-1 TFA is a potent and selective inhibitor of the FTO protein. This technical guide provides a comprehensive overview of the current understanding of this compound's effect on RNA methylation, drawing from available data on its biochemical activity and the established role of FTO. This document is intended to serve as a resource for researchers and professionals in drug development interested in targeting the FTO pathway.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the FTO enzyme.[1] By binding to the active site of FTO, it prevents the demethylation of N6-methyladenosine (m6A) on RNA. This leads to an accumulation of m6A modifications on target transcripts, thereby influencing their downstream fate and altering cellular processes.

Figure 1: Mechanism of FTO inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro FTO Inhibition

| Compound | Parameter | Value | Reference |

| This compound | IC50 vs. FTO | < 1 µM | [1] |

| This compound | % Inhibition at 50 µM | 62% | [1] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| SCLC-21H | Small Cell Lung Cancer | 2.1 | [1] |

| RH30 | Rhabdomyosarcoma | 5.3 | [1] |

| KP3 | Not Specified | 5.6 | [1] |

Note: Direct quantitative data on the effect of this compound on cellular m6A levels is not currently available in the reviewed literature. The expected outcome of FTO inhibition is an increase in global and gene-specific m6A levels.

Potential Signaling Pathways Affected

While direct studies on the downstream signaling effects of this compound are limited, the known roles of FTO suggest that its inhibition is likely to impact key cellular pathways, including the Wnt and mTOR signaling cascades.

Wnt Signaling Pathway

FTO has been shown to regulate the Wnt signaling pathway. FTO depletion can lead to an increase in the m6A modification of key Wnt pathway components, which can either increase or decrease their stability and translation, leading to altered pathway activity. This can subsequently affect processes such as cell proliferation, differentiation, and migration.

Figure 2: Potential intersection of FTO activity with the Wnt signaling pathway.

mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. FTO has been implicated in the regulation of mTOR signaling. By modulating the m6A status of mRNAs encoding components of the mTOR pathway or its upstream regulators, FTO can influence mTOR activity. Inhibition of FTO could, therefore, have significant consequences for cellular metabolism and growth.

Figure 3: Potential intersection of FTO activity with the mTOR signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of FTO inhibitors and their effect on RNA methylation.

In Vitro FTO Demethylase Inhibition Assay (Fluorescence-based)

This high-throughput assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO on a synthetic m6A-containing RNA substrate.

Figure 4: Workflow for a fluorescence-based FTO inhibition assay.

Protocol Outline:

-

Reaction Setup: In a microplate, combine recombinant FTO enzyme, a synthetic m6A-containing RNA oligonucleotide substrate, and the necessary co-factors (Fe(II) and 2-oxoglutarate) in an appropriate reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include control wells with vehicle (e.g., DMSO) only.

-

Incubation: Incubate the plate at room temperature to allow the demethylation reaction to proceed.

-

Signal Detection: Measure the fluorescence signal using a plate reader. The signal is typically designed to increase upon demethylation of the substrate.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Quantification of Global m6A Levels in Cellular RNA by LC-MS/MS

This method provides a quantitative measurement of the ratio of m6A to unmodified adenosine (B11128) (A) in total cellular RNA, allowing for the assessment of global RNA methylation changes upon treatment with an FTO inhibitor.

Figure 5: Workflow for LC-MS/MS-based quantification of m6A.

Protocol Outline:

-

Cell Treatment and RNA Isolation: Culture cells of interest and treat with this compound or vehicle control for a specified time. Harvest cells and isolate total RNA.

-

mRNA Purification: Purify mRNA from total RNA using oligo(dT)-conjugated magnetic beads.

-

RNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of nucleases and phosphatases.

-

LC-MS/MS Analysis: Separate the nucleosides by liquid chromatography and detect and quantify m6A and adenosine (A) using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Calculate the ratio of m6A to A to determine the global m6A level. Compare the ratios between this compound-treated and control samples.

Conclusion and Future Directions

This compound is a valuable tool for studying the biological functions of the FTO demethylase and for exploring its therapeutic potential. Its ability to inhibit FTO with high potency suggests that it can effectively modulate the cellular epitranscriptome. While direct evidence for its impact on cellular m6A levels and downstream signaling pathways is still emerging, the established role of FTO provides a strong rationale for its expected effects.

Future research should focus on:

-

Quantifying the dose-dependent effect of this compound on global and gene-specific m6A levels in various cell types. This will provide a direct link between enzyme inhibition and the cellular phenotype.

-

Elucidating the specific downstream signaling pathways modulated by this compound. Transcriptomic and proteomic studies will be crucial to identify the key molecular players and pathways affected by FTO inhibition.

-

Evaluating the in vivo efficacy and safety of this compound in relevant disease models. This will be a critical step in translating the promising in vitro data into potential therapeutic applications.

By addressing these key questions, the scientific community can fully unlock the potential of this compound as both a research probe and a lead compound for the development of novel therapeutics targeting RNA methylation.

References

In-Depth Technical Guide: FTO-IN-1 TFA (CAS Number: 2797619-81-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

FTO-IN-1 TFA is the trifluoroacetic acid salt of FTO-IN-1, a potent inhibitor of the fat mass and obesity-associated protein (FTO). FTO is an RNA demethylase that plays a crucial role in post-transcriptional gene regulation by removing N6-methyladenosine (m6A) from RNA. Dysregulation of FTO activity has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, mechanism of action, and relevant experimental protocols. The information presented is intended to support researchers in their exploration of this compound as a chemical probe to investigate FTO biology and as a potential starting point for drug discovery programs.

Chemical and Physical Properties

This compound is the trifluoroacetic acid salt form of FTO-IN-1, which offers enhanced water solubility and stability for research purposes.[1]

| Property | Value |

| Compound Name | This compound |

| CAS Number | 2797619-81-7 |

| Molecular Formula | C₂₀H₁₇Cl₂F₃N₄O₄ |

| Molecular Weight | 505.27 g/mol |

| Appearance | Solid |

| Purity | Typically >98% |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

| Chemical Structure | 2-[[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]amino]-N-hydroxybenzamide;trifluoroacetic acid |

Table 1: Chemical and Physical Properties of this compound.

Biological Activity and Mechanism of Action

FTO-IN-1 is a potent inhibitor of the FTO enzyme, with a reported IC₅₀ of less than 1 µM.[1][2] The primary mechanism of action of FTO-IN-1 is the inhibition of the N6-methyladenosine (m6A) demethylase activity of FTO. By inhibiting FTO, FTO-IN-1 leads to an increase in the global levels of m6A methylation on RNA, which in turn affects various aspects of RNA metabolism, including splicing, stability, and translation.

In Vitro Enzyme Inhibition

At a concentration of 50 µM, FTO-IN-1 has been shown to inhibit FTO enzyme activity by 62%.[1][2]

| Compound | Concentration (µM) | % Inhibition of FTO Activity |

| FTO-IN-1 | 50 | 62% |

Table 2: In Vitro Inhibition of FTO Enzyme Activity by FTO-IN-1.[1][2]

Cellular Activity

FTO-IN-1 has demonstrated cytotoxic effects in various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| SCLC-21H | Small Cell Lung Cancer | 2.1 |

| RH30 | Rhabdomyosarcoma | 5.3 |

| KP3 | Pancreatic Cancer | 5.6 |

Table 3: Cellular Viability IC₅₀ Values of FTO-IN-1 in Cancer Cell Lines.[1][2]

Signaling Pathways

The inhibition of FTO by this compound can modulate several key signaling pathways implicated in cancer progression. The primary mechanism involves the alteration of m6A levels in the transcripts of crucial signaling proteins.

FTO and m6A Demethylation Pathway

FTO is a key "eraser" of the m6A modification on RNA. Inhibition of FTO by this compound leads to the accumulation of m6A on target mRNAs, which can then be recognized by "reader" proteins (e.g., YTHDF2) that mediate their degradation or altered translation. This process can affect the expression of numerous oncogenes and tumor suppressors.

FTO and Wnt Signaling Pathway

Emerging evidence suggests a role for FTO in the regulation of the Wnt signaling pathway. Depletion of FTO has been shown to upregulate the Wnt antagonist DKK1, leading to the inhibition of the canonical Wnt/β-catenin pathway and the activation of the non-canonical Wnt/PCP pathway. Therefore, this compound may exert its anti-cancer effects in part through the modulation of Wnt signaling.

Experimental Protocols

The following are generalized protocols for assays relevant to the study of FTO inhibitors like this compound. These should be optimized for specific experimental conditions.

In Vitro FTO Enzyme Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the demethylase activity of recombinant FTO on a fluorescently labeled m6A-containing RNA substrate.

Materials:

-

Recombinant human FTO protein

-

Fluorescently labeled m6A RNA substrate

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add test compound or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add recombinant FTO enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding the fluorescently labeled m6A RNA substrate.

-

Incubate the plate for 1-2 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Cellular Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., SCLC-21H, RH30, KP3)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cellular m6A Quantification (Dot Blot Assay)